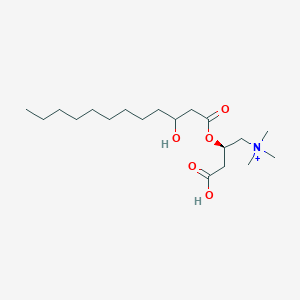
3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxydodecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers): is a complex organic compound that belongs to the family of hydroxylated fatty acid derivatives. This compound is characterized by the presence of a hydroxyl group at the third carbon of the dodecanoyl chain and a carnitine moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt typically involves the esterification of dodecanoic acid with ®-carnitine. The reaction is usually catalyzed by an acid or base and requires specific conditions to ensure the formation of the desired product. The hydroxylation at the third carbon can be achieved through various methods, including enzymatic hydroxylation or chemical oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The mixture of diastereomers is often separated using chromatographic techniques to obtain the desired stereoisomeric form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the third carbon can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the carnitine moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-ketododecanoyl ®-Carnitine or 3-carboxydodecanoyl ®-Carnitine.
Reduction: Formation of 3-hydroxydodecanoyl ®-Carnitine alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is used as a model compound in studying esterification and hydroxylation reactions. It is also used in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study fatty acid metabolism and the role of carnitine in cellular energy production. It is also used in the study of enzyme-catalyzed reactions involving hydroxylated fatty acids.
Medicine: The compound has potential applications in the development of drugs targeting metabolic disorders. It is also studied for its role in modulating lipid metabolism and its potential therapeutic effects.
Industry: In the industrial sector, 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt involves its interaction with enzymes involved in fatty acid metabolism. The carnitine moiety facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The hydroxyl group at the third carbon can modulate the activity of enzymes and affect the overall metabolic pathway.
Molecular Targets and Pathways:
Carnitine Acyltransferase: The compound interacts with carnitine acyltransferase enzymes, facilitating the transport of fatty acids.
β-Oxidation Pathway: The compound is involved in the β-oxidation pathway, leading to the production of acetyl-CoA and energy.
Comparison with Similar Compounds
3-Hydroxydodecanoyl-CoA: Similar in structure but contains a coenzyme A moiety instead of carnitine.
3-Hydroxydecanoyl ®-Carnitine: Similar but with a shorter carbon chain.
3-Hydroxyhexadecanoyl ®-Carnitine: Similar but with a longer carbon chain.
Uniqueness: 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is unique due to its specific combination of a hydroxylated dodecanoyl chain and a carnitine moiety. This combination allows it to participate in both fatty acid metabolism and carnitine-mediated transport processes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H38NO5+ |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-hydroxydodecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/p+1/t16?,17-/m1/s1 |
InChI Key |
ULWDPUHFMOBGFJ-ZYMOGRSISA-O |
Isomeric SMILES |
CCCCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















